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molecular formula C12H16OSi B8672088 3-((Trimethylsilyl)oxy)indene CAS No. 31928-64-0

3-((Trimethylsilyl)oxy)indene

Cat. No. B8672088
M. Wt: 204.34 g/mol
InChI Key: YXZRFWIVBXHTBE-UHFFFAOYSA-N
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Patent
US06121182

Procedure details

In a 2-liter flask were charged 38.2 g (0.378 mol) of diisopropylamine and 265 ml of tetrahydrofuran (THF). The mixture was cooled to 0° C. and 229 ml of a hexane solution of 1.65 M n-butyllithium was added thereto. After 15 minutes' stirring, the mixture turned dark brown. The solution was further cooled to -78° C., to which was added 50 ml of a THF solution of 50 g (378 mmol) of 1-indanone and the resulting mixture was stirred for 30 minutes. Then, 205 g (1.89 mol) of trimethylsilyl chloride was added at -78° C., and the coolant was removed to raise the temperature to room temperature followed by stirring for 2 hours.
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
265 mL
Type
solvent
Reaction Step One
Quantity
205 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
229 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[C:13]1(=[O:22])[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][CH2:14]1.[CH3:23][Si:24](Cl)([CH3:26])[CH3:25]>O1CCCC1.CCCCCC>[CH3:23][Si:24]([CH3:26])([CH3:25])[O:22][C:13]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][CH:14]=1

Inputs

Step One
Name
Quantity
38.2 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
265 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
205 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
229 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 15 minutes' stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was further cooled to -78° C., to which
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the coolant was removed
TEMPERATURE
Type
TEMPERATURE
Details
to raise the temperature to room temperature
STIRRING
Type
STIRRING
Details
by stirring for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C[Si](OC1=CCC2=CC=CC=C12)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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